molecular formula C8H7N3O2 B12844477 Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

Cat. No.: B12844477
M. Wt: 177.16 g/mol
InChI Key: ASYMWTFCQAFYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a methyl ester substituent at the 3-position. This scaffold has garnered significant interest in medicinal chemistry due to its versatility in kinase inhibition, including targets such as FGFR, JAK3, and ATR . Its planar aromatic structure facilitates interactions with ATP-binding pockets of kinases, while the ester group allows for further derivatization to optimize pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-5-2-3-9-7(5)11-6/h2-4H,1H3,(H,9,11)

InChI Key

ASYMWTFCQAFYHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C=CNC2=N1

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrole and Pyrazine Derivatives

This method uses pyrrole and pyrazine derivatives as precursors. The reaction typically includes:

  • Starting Materials: Pyrrole derivatives and pyrazine derivatives.
  • Reagents: Acid catalysts (e.g., hydrochloric acid) or base catalysts.
  • Reaction Conditions: Elevated temperatures (often 80–120°C) to facilitate cyclization.
  • Yield: Typically ranges from 70% to 90%, depending on the purity of the reagents and reaction optimization.

Esterification Reactions

Another common approach involves esterification of carboxylic acids:

  • Starting Material: Pyrrolo[2,3-b]pyrazine carboxylic acid.
  • Reagents: Methanol and acidic catalysts such as sulfuric acid or methanesulfonic acid.
  • Reaction Conditions: Reflux conditions for several hours.
  • Yield: High yields (~85%) are achieved with minimal by-products.

Specific Patented Methods

Substitution Reactions

A patented method outlines the preparation starting from brominated diazaindole derivatives:

  • Starting Material: 5-bromo-4,7-diazaindole.
  • Steps:
    • Reaction with ammonium hydroxide to introduce nitrogen functionality.
    • Substitution with para-toluenesulfonyl chloride to protect reactive sites.
    • Final reaction with methyl chloroformate to introduce the methyl ester group.
  • Advantages: Simplified reaction conditions, reduced by-product formation, and ease of operation.

Condensation Reactions

Condensation reactions between hydrazines and enaminoketones have been utilized to synthesize similar heterocyclic compounds:

  • Starting Material: Dimethyl pyrrolidino-pentenedioate.
  • Reagents: Hydrazines with aqueous HCl.
  • Reaction Conditions: Controlled addition under acidic conditions.
  • Yield: Typically high (70–90%), with excellent selectivity for the desired product.

Optimization Strategies

To improve yields and reduce impurities during synthesis, researchers often employ:

Comparison of Methods

Methodology Starting Materials Key Reagents Yield (%) Advantages
Cyclization Pyrrole and pyrazine derivatives Acid/Base catalysts 70–90 Simple process; high yield
Esterification Pyrrolo[2,3-b]pyrazine carboxylic acid Methanol + acidic catalyst ~85 Minimal by-products; easy purification
Substitution (Patented) Brominated diazaindole Ammonium hydroxide, tosyl chloride, methyl chloroformate ~80 Simplified conditions; high selectivity
Condensation Dimethyl pyrrolidino-pentenedioate Hydrazines + HCl 70–90 Rapid synthesis; excellent selectivity

Chemical Reactions Analysis

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate has shown promise as a precursor for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity:

  • Anticancer Activity : Compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit significant antiproliferative activity against pancreatic cancer cells (Panc-1) and prostate cancer cells (PC3) .
  • Protein Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several proliferative disorders .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex heterocyclic compounds:

  • Synthesis of Novel Derivatives : It can be used to create various substituted pyrazoles and other heterocycles that possess diverse pharmacological properties .

Biological Evaluation

The biological activities of this compound and its derivatives have been extensively studied:

  • Antioxidant Properties : Some derivatives have demonstrated notable antioxidant activity, contributing to their potential use in therapeutic applications targeting oxidative stress-related diseases .
  • Antimicrobial Activity : Evaluations have shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeTarget Pathogen/Cell LineIC50/Zone of Inhibition
5bAnticancerPanc-1IC50 = 20.3 μM
7mAnticancerPC3IC50 = Not specified
Various derivativesAntimicrobialVarious bacterial strainsZone of inhibition = X mm

Case Studies

  • Inhibition of Protein Kinases : A study focused on synthesizing pyrrolo[2,3-b]pyrazine derivatives showed promising results in inhibiting protein kinases involved in cancer progression. The synthesized compounds were tested against multiple cancer cell lines, revealing effective inhibition and potential for further drug development .
  • Antioxidant Evaluation : Another research project synthesized various derivatives from this compound and evaluated their antioxidant capacities using different assays. Results indicated that some compounds exhibited strong radical scavenging activities, supporting their use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Sulfonyl-Substituted Pyrrolo[2,3-b]pyrazines

Compounds bearing sulfonyl groups at the 5-position demonstrate enhanced kinase inhibitory activity. For example:

  • 5-((4-Nitrophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (18): Exhibits a mass (m/z) of 384.0 and >98% purity, with improved FGFR1 inhibition compared to non-sulfonylated analogs .
  • 5-(Cyclohexylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (12) : Shows moderate selectivity for FGFR1 over c-Met kinases due to unique pi-pi stacking interactions with residue Phe489 .

Key Trend : Sulfonyl groups enhance binding affinity by forming hydrogen bonds with kinase hinge regions (e.g., Ala564 in FGFR1) .

Phenyl Ether Derivatives

Phenyl ether substituents at the 2-position (e.g., 12b and 12d ) significantly improve JAK3 selectivity. Computational studies indicate that the ether moiety occupies a hydrophobic pocket absent in other JAK isoforms, reducing off-target effects .

Thiophene-Substituted Analogs

Thiophene derivatives, such as N,5-Dimethyl-6-(thiophen-2-yl)-3-(thiophen-2-ylethynyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine (7a), exhibit altered electronic properties due to sulfur’s electron-rich nature. These compounds are synthesized via Sonogashira coupling, with NMR data confirming regioselective modifications .

Positional Isomers: 3-Carboxylate vs. 6-Carboxylate

  • Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate : The 3-carboxylate isomer is a precursor for kinase inhibitors, enabling facile substitution at the 5-position .
  • Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (DY15F365) : A positional isomer with a molecular weight of 177.16 and >97% purity. The 6-carboxylate group may sterically hinder interactions with kinase backbones, reducing potency compared to the 3-isomer .

Chloro-Substituted Derivatives

  • Its chlorine atom enables cross-coupling reactions for further functionalization .

Data Tables

Table 2: Structural Modifications and Impact on Activity

Substituent Type Example Compound Biological Impact
Sulfonyl Compound 18 Enhanced FGFR1 affinity via H-bonding
Phenyl ether Compound 12b Improved JAK3 selectivity
Thiophene Compound 7a Altered electronic profile for optoelectronics
Chloro 3-Chloro derivative Facilitates synthetic diversification

Biological Activity

Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural arrangement, characterized by a pyrrole ring fused to a pyrazine ring, positions it as a promising scaffold for the development of therapeutic agents. This article explores its biological activity, focusing on antitumor effects, kinase inhibition, and potential applications in drug design.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 176.16 g/mol
  • Structure : The compound features a methyl ester group attached to the carboxylic acid of the pyrrolo[2,3-b]pyrazine framework.

Antitumor Activity

This compound has shown promising results in inhibiting tumor growth and proliferation. Similar compounds within its structural family have been reported to exhibit significant antitumor properties. For instance, studies have indicated that derivatives with similar scaffolds can effectively inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

CompoundActivity TypeIC50 (μM)Reference
This compoundAntitumorNot specified
Methyl 5H-pyrrolo[1,2-a]pyrazine-3-carboxamideAnxiolyticNot specified
Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylateAntimicrobialNot specified

Kinase Inhibition

Recent research has identified this compound as a potential inhibitor of Janus Kinase 3 (JAK3). In vitro studies demonstrated that this compound exhibits ATP-competitive inhibition with promising selectivity against other isoforms in the JAK family. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ether moiety could enhance selectivity and potency .

Case Studies and Research Findings

  • Inhibition of JAK3 : A study reported the synthesis of several derivatives based on the pyrrolo[2,3-b]pyrazine scaffold. Compounds demonstrated IC50 values indicating effective inhibition of JAK3 activity. The best-performing compounds showed improved selectivity against other JAK isoforms .
  • Antioxidant Properties : Some derivatives of pyrrolo compounds have been evaluated for their antioxidant activity. For example, certain synthesized derivatives exhibited significant radical scavenging capabilities comparable to established antioxidants like Trolox .

Interaction Studies

Research into the binding affinity of this compound with various biological targets has revealed critical insights into its mechanism of action. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target enzymes, which is essential for its inhibitory effects .

Q & A

Q. What are the common synthetic routes for Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is widely employed: (i) Cyclization of substituted pyrazine precursors (e.g., 2-chloro-3-nitropyrazine) with pyrrole derivatives via Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂/CuI in THF/Et₃N) to form the pyrrolopyrazine core . (ii) Esterification using methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the carboxylate group.
  • Critical Parameters : Yield optimization (typically 60–75%) requires strict control of stoichiometry (1:1.2 molar ratio for esterification) and inert atmosphere to prevent hydrolysis .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Workflow :
  • LC-MS : Confirm molecular weight (e.g., m/z 207.08 [M+H]⁺) and detect impurities (<2% by area normalization) .
  • ¹H/¹³C NMR : Key signals include δ 8.45 ppm (pyrazine H), δ 4.10 ppm (ester CH₃), and carbonyl carbon at δ 165 ppm .
  • XRD : Resolve π-stacking interactions in the crystalline lattice (e.g., SHELXL refinement; R-factor < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Data Reconciliation : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. monohydrate).
  • Approach : Use dynamic vapor sorption (DVS) to quantify hygroscopicity and correlate with solubility in DMSO (25°C: 45 mg/mL) vs. water (<0.1 mg/mL). Crystallize via slow evaporation in acetonitrile to isolate the anhydrous form .

Q. How can regioselective functionalization of the pyrrolopyrazine core be achieved for SAR studies?

  • Case Study :
  • Electrophilic Substitution : Bromination at C2 using NBS in DMSO (rt, 2 h) achieves >90% regioselectivity .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5 with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C) enable diversification for kinase inhibitor development .
  • Challenges : Steric hindrance at C7 limits reactivity; microwave-assisted conditions (120°C, 30 min) improve conversion .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Technical Insights :
  • Twinned Crystals : Common in monoclinic systems (space group P2₁/c). Use SHELXD for twin-law detection (e.g., BASF parameter > 0.3) .
  • Disorder Modeling : The ester group exhibits rotational disorder; refine occupancy ratios (e.g., 60:40) using restraints in SHELXL .

Q. How do computational methods guide the design of this compound derivatives as kinase inhibitors?

  • In Silico Workflow :
  • Docking : AutoDock Vina predicts binding to FGFR1 (ΔG ≈ -9.2 kcal/mol) with H-bonding to Ala564 and π-cation interactions with Lys514 .
  • MD Simulations : AMBER20 reveals stable binding over 100 ns (RMSD < 2.0 Å) but highlights solvent exposure of the methyl ester as a liability for metabolic stability .

Conflict Resolution in Experimental Data

Q. Why do biological activities of this compound derivatives vary across studies?

  • Root Causes :
  • Impurity Profiles : Residual Pd (≥0.1%) in crude products falsely elevates cytotoxicity in MTT assays .
  • Assay Conditions : IC₅₀ values for FGFR inhibition shift by 3–5× under high ATP (1 mM vs. 10 μM) due to competitive binding .
    • Mitigation : Purify via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and standardize kinase buffer conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.